Cas no 74681-55-3 (3-Benzyl(methyl)amino-1-phenylpropan-1-ol)
3-Benzyl(methyl)amino-1-phenylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol, a-[2-[methyl(phenylmethyl)amino]ethyl]-
- (R,S)-N-Methyl 3-benzylamino-1-phenyl-1-propanol
- Benzenemethanol, α-[2-[methyl(phenylmethyl)amino]ethyl]-
- 3-Benzyl(methyl)amino-1-phenylpropan-1-ol
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- Inchi: 1S/C17H21NO/c1-18(14-15-8-4-2-5-9-15)13-12-17(19)16-10-6-3-7-11-16/h2-11,17,19H,12-14H2,1H3/t17-/m1/s1
- InChI Key: HOJWFVSHZMXLAP-QGZVFWFLSA-N
- SMILES: [C@@H](C1=CC=CC=C1)(O)CCN(C)CC1=CC=CC=C1
3-Benzyl(methyl)amino-1-phenylpropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B288536-0.5g |
3-[Benzyl(methyl)amino]-1-phenylpropan-1-ol |
74681-55-3 | 0.5g |
$ 125.00 | 2022-06-07 | ||
| TRC | B288536-2.5g |
3-[Benzyl(methyl)amino]-1-phenylpropan-1-ol |
74681-55-3 | 2.5g |
$ 500.00 | 2022-06-07 | ||
| TRC | B288536-5g |
3-[Benzyl(methyl)amino]-1-phenylpropan-1-ol |
74681-55-3 | 5g |
$ 1495.00 | 2022-06-07 | ||
| TRC | B288536-500mg |
3-[Benzyl(methyl)amino]-1-phenylpropan-1-ol |
74681-55-3 | 500mg |
$ 144.00 | 2023-04-18 | ||
| TRC | B288536-2500mg |
3-[Benzyl(methyl)amino]-1-phenylpropan-1-ol |
74681-55-3 | 2500mg |
$ 603.00 | 2023-04-18 | ||
| TRC | B288536-5000mg |
3-[Benzyl(methyl)amino]-1-phenylpropan-1-ol |
74681-55-3 | 5g |
$ 1803.00 | 2023-04-18 | ||
| Biosynth | IM58069-100 mg |
(R,S)-N-Methyl 3-benzylamino-1-phenyl-1-propanol |
74681-55-3 | 100MG |
$63.53 | 2023-01-04 | ||
| Biosynth | IM58069-250 mg |
(R,S)-N-Methyl 3-benzylamino-1-phenyl-1-propanol |
74681-55-3 | 250MG |
$95.29 | 2023-01-04 | ||
| Biosynth | IM58069-500 mg |
(R,S)-N-Methyl 3-benzylamino-1-phenyl-1-propanol |
74681-55-3 | 500MG |
$127.05 | 2023-01-04 | ||
| Biosynth | IM58069-1000 mg |
(R,S)-N-Methyl 3-benzylamino-1-phenyl-1-propanol |
74681-55-3 | 1g |
$190.58 | 2023-01-04 |
3-Benzyl(methyl)amino-1-phenylpropan-1-ol Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 3-Benzyl(methyl)amino-1-phenylpropan-1-ol
Professional Introduction to 3-Benzyl(methyl)amino-1-phenylpropan-1-ol (CAS No. 74681-55-3)
3-Benzyl(methyl)amino-1-phenylpropan-1-ol, a compound with the chemical identifier CAS No. 74681-55-3, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in drug discovery and development. The presence of both benzyl and methylamino functional groups, along with a phenylpropan-1-ol backbone, suggests a multifaceted chemical profile that could be exploited for various biological activities.
The molecular framework of 3-Benzyl(methyl)amino-1-phenylpropan-1-ol is strategically designed to interact with biological targets in a specific manner. The benzyl group, known for its ability to enhance solubility and stability in biological systems, plays a crucial role in modulating the pharmacokinetic properties of the compound. Meanwhile, the methylamino group introduces basicity, which can be essential for binding to acidic or neutral biological targets. The phenylpropan-1-ol moiety, with its hydroxyl and phenyl substituents, contributes to the compound's overall hydrophobicity and lipophilicity balance, which are critical factors in drug design.
In recent years, there has been a growing interest in exploring novel compounds that exhibit dual functionality or multitarget interactions. 3-Benzyl(methyl)amino-1-phenylpropan-1-ol fits well within this paradigm, as its structural features allow it to engage with multiple biological pathways simultaneously. This property is particularly valuable in the context of complex diseases that require multifaceted therapeutic approaches. For instance, studies have shown that compounds with similar structural motifs can exhibit anti-inflammatory, analgesic, and even neuroprotective effects.
The pharmacological potential of 3-Benzyl(methyl)amino-1-phenylpropan-1-ol has been investigated in several preclinical studies. These studies have highlighted its ability to modulate key signaling pathways involved in inflammation and pain perception. The compound's interaction with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been particularly noteworthy, suggesting its potential as an alternative or complementary therapy for conditions like rheumatoid arthritis and chronic pain syndromes.
Moreover, the structural similarity of 3-Benzyl(methyl)amino-1-phenylpropan-1-ol to known pharmacophores has prompted researchers to explore its derivatives as lead compounds for further optimization. By leveraging computational chemistry techniques such as molecular docking and virtual screening, scientists have identified several analogs that may exhibit enhanced potency or selectivity. These efforts are part of a broader trend towards de novo drug design, where novel molecules are synthesized based on computational predictions rather than traditional empirical methods.
The synthesis of 3-Benzyl(methyl)amino-1-phenylpropan-1-ol presents unique challenges due to its complex stereochemistry and multiple functional groups. However, advances in synthetic methodologies have made it possible to produce this compound with high purity and yield. Techniques such as asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions have been instrumental in constructing the desired molecular architecture efficiently. These synthetic strategies not only improve the accessibility of the compound but also provide a foundation for scaling up production for further research and development.
In conclusion, 3-Benzyl(methyl)amino-1-phenylpropan-1-ol (CAS No. 74681-55-3) represents a promising candidate for therapeutic intervention in various medical conditions. Its unique structural features and demonstrated biological activity make it an attractive scaffold for further drug development. As research continues to uncover new applications and refine synthetic protocols, this compound is poised to play an increasingly important role in modern medicine.
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